2-Ethoxy-5-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

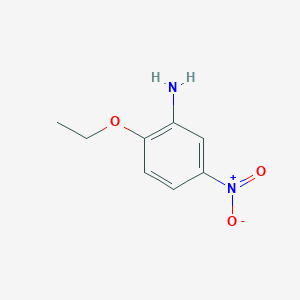

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMPGYPPRLWMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870485 | |

| Record name | 2-Ethoxy-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-79-8 | |

| Record name | 2-Ethoxy-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-o-phenetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-NITRO-O-PHENETIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4P5398Z3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-5-nitroaniline

Abstract: This document provides a comprehensive technical overview of the synthetic pathway for 2-Ethoxy-5-nitroaniline, a key intermediate in the production of various dyes and pharmaceutical compounds. The synthesis is a multi-step process commencing from p-phenetidine (B124905), involving protection of the amine functionality, followed by regioselective nitration and subsequent deprotection. This guide details the underlying chemical principles, provides explicit experimental protocols, and presents relevant physicochemical data for all intermediates and the final product. The intended audience for this whitepaper includes researchers, chemists, and professionals in the fields of organic synthesis and drug development.

Introduction and Synthesis Strategy

This compound is an aromatic amine derivative whose synthesis requires careful control of substituent directing effects. The starting material, 4-ethoxyaniline (p-phenetidine), possesses two activating groups: an amino group (-NH₂) and an ethoxy group (-OCH₂CH₃). Both are ortho, para-directing. Direct nitration of p-phenetidine is challenging as the highly activating amino group would primarily direct the incoming nitro group to the positions ortho to it (positions 3 and 5), leading to a mixture of products and potential oxidation.

To achieve the desired regioselectivity, a protection-nitration-deprotection strategy is employed. The amino group is first protected as an acetamide (B32628). This transformation moderates the activating effect of the amine and introduces steric hindrance, which favors nitration at the position para to the ethoxy group and ortho to the acetamido group. The final step involves the acidic or basic hydrolysis of the acetamide to regenerate the amine, yielding the target molecule.

Physicochemical Data of Compounds

The quantitative properties of the key compounds involved in the synthesis are summarized below.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| p-Phenetidine | 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | 2-4 |

| N-(4-ethoxyphenyl)acetamide | N-(4-Ethoxyphenyl)acetamide | C₁₀H₁₃NO₂ | 179.22 | 134-136 |

| N-(2-ethoxy-5-nitrophenyl)acetamide | N-(2-Ethoxy-5-nitrophenyl)acetamide | C₁₀H₁₂N₂O₄ | 224.21 | Not Available |

| This compound | 2-Ethoxy-5-nitrobenzenamine | C₈H₁₀N₂O₃ | 182.18 | 97[1] |

Synthesis Workflow

The overall synthetic pathway is illustrated in the diagram below. It outlines the transformation from the starting material through key intermediates to the final product.

Caption: Three-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Acetylation of p-Phenetidine

This step protects the primary amine of p-phenetidine by converting it into an acetamide (N-(4-ethoxyphenyl)acetamide). The reaction is typically carried out using acetic anhydride. A buffer solution of sodium acetate (B1210297) is used to control the pH, as the free amine is nucleophilic, but its protonated form (anilinium ion), which would form in a highly acidic solution, is not.[2]

Materials:

-

p-Phenetidine (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Activated Carbon

-

Sodium Acetate (CH₃COONa)

-

Acetic Anhydride ((CH₃CO)₂O)

Procedure:

-

In a suitable flask, dissolve p-phenetidine (1.0 eq) in a solution of dilute HCl (e.g., 1.0 mL conc. HCl in 25 mL water per 1.38 g of p-phenetidine).[2]

-

Add a small amount of activated carbon (approx. 0.4 g per 1.38 g of starting material) to decolorize the solution. Stir for 1-2 minutes.[2]

-

Remove the carbon via gravity filtration into a clean Erlenmeyer flask.

-

In a separate flask, prepare a solution of sodium acetate by dissolving it in water (e.g., 2 g in 6 mL water).[2]

-

Warm both the p-phenetidine solution and the sodium acetate solution to approximately 50 °C.[2]

-

Add acetic anhydride (approx. 1.1 eq) to the warm p-phenetidine solution and swirl to mix.

-

Immediately add the warm sodium acetate solution to the p-phenetidine mixture and swirl vigorously.[2]

-

Cool the reaction mixture in an ice bath to induce crystallization of the N-(4-ethoxyphenyl)acetamide product.

-

Collect the solid product by vacuum filtration, wash with cold water, and air dry.

-

The crude product can be purified by recrystallization from an ethanol-water mixture.

Step 2: Nitration of N-(4-ethoxyphenyl)acetamide

This is an electrophilic aromatic substitution reaction where the acetamido group directs the nitronium ion (NO₂⁺) primarily to the ortho and para positions. Due to the presence of the ethoxy group at the para position, the nitration occurs at the position ortho to the acetamido group.[3] Low temperatures are crucial to favor the formation of the desired para-product (relative to the original amine) and to prevent over-nitration.[4][5]

Materials:

-

N-(4-ethoxyphenyl)acetamide (1.0 eq)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming or Concentrated Nitric Acid (HNO₃)

-

Ice

Procedure:

-

In a flask, dissolve N-(4-ethoxyphenyl)acetamide (1.0 eq) in glacial acetic acid.[3][6]

-

Carefully add concentrated sulfuric acid to the mixture.

-

Cool the reaction flask in an ice-salt bath to a temperature between 0-5 °C.[3][6]

-

Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.[4]

-

Add the cold nitrating mixture dropwise to the stirred acetanilide (B955) solution, ensuring the temperature does not rise above 10-20 °C.[3][5][6]

-

After the addition is complete, allow the mixture to stand at room temperature for approximately 20-30 minutes.[3][6]

-

Pour the reaction mixture slowly onto crushed ice with stirring. A precipitate of N-(2-ethoxy-5-nitrophenyl)acetamide will form.

-

Allow the mixture to stand for another 20 minutes to complete precipitation.[3]

-

Collect the crude product by vacuum filtration, wash thoroughly with cold water, and air dry.

Step 3: Hydrolysis of N-(2-ethoxy-5-nitrophenyl)acetamide

The final step is the deprotection of the amine, achieved by hydrolyzing the acetamide group. This is typically accomplished by heating the compound in the presence of an aqueous acid, such as sulfuric acid.[3][6]

Materials:

-

N-(2-ethoxy-5-nitrophenyl)acetamide (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Sodium Hydroxide (B78521) (NaOH) solution (e.g., 2 M)

Procedure:

-

Prepare a dilute solution of sulfuric acid (e.g., ~70%) by slowly adding concentrated H₂SO₄ to water. Caution: This is a highly exothermic process.[4]

-

Add the crude N-(2-ethoxy-5-nitrophenyl)acetamide to the dilute sulfuric acid solution in a round-bottom flask.

-

Pour the hot reaction mixture into a beaker containing cold water.[3][6]

-

Carefully neutralize the solution by adding an aqueous sodium hydroxide solution until it is alkaline. The product, this compound, will precipitate as a yellow solid.[3][6]

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the final product by vacuum filtration, wash thoroughly with water, and dry.

-

The product can be further purified by recrystallization from an ethanol/water mixture.[3][6]

Conclusion

The synthesis of this compound is effectively achieved through a robust three-step sequence involving amine protection, regioselective nitration, and subsequent deprotection. Careful control of reaction conditions, particularly temperature during the nitration step, is paramount to maximizing the yield and purity of the desired product. The protocols outlined in this guide provide a reliable framework for the laboratory-scale production of this valuable chemical intermediate.

References

An In-depth Technical Guide to 2-Ethoxy-5-nitroaniline: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-nitroaniline is a substituted nitroaromatic compound with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Its chemical structure, featuring an ethoxy group, an amino group, and a nitro group on a benzene (B151609) ring, provides multiple reactive sites for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and methods for its analytical characterization.

Chemical and Physical Properties

This compound, also known as 5-nitro-o-phenetidine, is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 136-79-8 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Melting Point | 97 °C | [3] |

| Appearance | Not explicitly stated, but related nitroanilines are often colored solids. | |

| Solubility | No specific data found. General solubility principles suggest it would be soluble in common organic solvents. | |

| InChI Key | AMMPGYPPRLWMLW-UHFFFAOYSA-N | [1] |

| SMILES | CCOC1=C(C=C(C=C1)--INVALID-LINK--[O-])N | [1] |

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Step 1: Acetylation of 2-Ethoxyaniline

This initial step protects the amino group to prevent unwanted side reactions during nitration.

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-ethoxyaniline (1 equivalent) and glacial acetic acid (2.5 equivalents).

-

Heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

-

Collect the precipitated N-(2-ethoxyphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-(2-ethoxyphenyl)acetamide

The ethoxy group is an ortho-, para-director. Since the ortho position to the ethoxy group is sterically hindered by the acetylated amino group, and the para position is blocked, nitration is expected to occur at the other available ortho position to the ethoxy group (position 5).

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the N-(2-ethoxyphenyl)acetamide (1 equivalent) in concentrated sulfuric acid at 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated N-(2-ethoxy-5-nitrophenyl)acetamide by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Hydrolysis of N-(2-ethoxy-5-nitrophenyl)acetamide

The final step is the deprotection of the amino group.

-

Suspend the N-(2-ethoxy-5-nitrophenyl)acetamide in a mixture of water and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 1-2 hours until the solid dissolves.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the product.

-

Collect the crude this compound by vacuum filtration, wash with cold water, and dry.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is crucial for effective purification.

-

Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, and mixtures with water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean flask.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Data

While experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the ethoxy group protons, and the amino group protons. The aromatic protons should appear as a complex splitting pattern in the aromatic region (typically δ 6.5-8.0 ppm). The ethoxy group will show a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The amino (-NH₂) protons will likely appear as a broad singlet. PubChem mentions a ¹H NMR spectrum was recorded on a Bruker AM-300 instrument, but the data is not provided.[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).

-

C-H stretching vibrations of the aromatic ring and the aliphatic ethoxy group (around 2850-3100 cm⁻¹).

-

Asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

C-O stretching of the ethoxy group (around 1200-1250 cm⁻¹).

-

C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.18 g/mol ). The fragmentation pattern will be characteristic of the molecule's structure and can be used for confirmation.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment of this compound. Based on methods for similar nitroanilines, a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier (e.g., formic acid or phosphoric acid) would be a suitable starting point.[4][5]

Proposed HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% formic acid

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy).

Applications in Drug Development

Nitroaromatic compounds, including nitroanilines, are important intermediates and building blocks in the synthesis of a wide range of pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized. The presence of the ethoxy and amino groups in this compound provides additional sites for modification, allowing for the creation of diverse chemical libraries for drug discovery programs.

While specific drugs derived directly from this compound are not prominently featured in the literature, its structural motifs are found in various biologically active molecules. The general class of nitroanilines has been investigated for a range of pharmacological activities.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature regarding the modulation of particular signaling pathways by this compound. The biological activity of nitroaniline derivatives is broad and depends on the overall molecular structure. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in synthetic organic chemistry, particularly for the development of new pharmaceutical agents. This technical guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic route, and strategies for its purification and analysis. The provided experimental protocols and analytical methods can serve as a strong foundation for researchers and scientists working with this compound. Further investigation into the biological activities and potential therapeutic applications of this compound and its derivatives is warranted and represents a promising area for future research.

References

"2-Ethoxy-5-nitroaniline CAS number and identifiers"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-5-nitroaniline, a nitroaromatic compound with applications as an intermediate in the synthesis of dyes and potential pharmaceuticals. This document details its chemical identifiers, physicochemical properties, a proposed synthesis protocol, and a summary of its known toxicological data. Due to a lack of specific research on its biological pathways, this guide also discusses the general metabolic and toxicological considerations for nitroaniline compounds to provide a predictive context for its behavior.

Chemical Identifiers and Physicochemical Properties

This compound is a substituted aniline (B41778) with an ethoxy and a nitro group attached to the benzene (B151609) ring. Its key identifiers and properties are summarized below for easy reference.

| Identifier | Value | Source(s) |

| CAS Number | 136-79-8 | [1][2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 182.18 g/mol | [1][2] |

| InChI | InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2,9H2,1H3 | [2] |

| InChIKey | AMMPGYPPRLWMLW-UHFFFAOYSA-N | [2] |

| SMILES | CCOC1=C(C=C(C=C1)--INVALID-LINK--[O-])N | [2] |

| Synonyms | 5-Nitro-o-phenetidine, 2-Ethoxy-5-nitrobenzenamine | [2] |

| Physicochemical Property | Value | Source(s) |

| Melting Point | 96.5 °C | N/A |

| Boiling Point | 358.3 °C at 760 mmHg (estimate) | [1] |

| Density | 1.264 g/cm³ (estimate) | [1] |

| LogP | 2.68 (estimate) | [1] |

| Appearance | Orange-red needles or orange powder (for the related 2-methoxy-5-nitroaniline) | [3] |

Synthesis of this compound

Proposed Experimental Protocol: Williamson Ether Synthesis

This proposed protocol is based on the principles of the Williamson ether synthesis and adapted from procedures for similar compounds.

Reaction Scheme:

Caption: Proposed Williamson ether synthesis of this compound.

Materials:

-

2-Amino-4-nitrophenol

-

Ethyl bromide (or ethyl iodide)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-nitrophenol in the anhydrous solvent.

-

Deprotonation: To the stirred solution, slowly add the base (e.g., sodium hydride) at 0 °C. Allow the mixture to stir for 30 minutes to an hour at room temperature to ensure complete formation of the alkoxide.

-

Ethylation: Slowly add the ethylating agent (e.g., ethyl bromide) to the reaction mixture.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench any excess base by carefully adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Biological Activity and Signaling Pathways

Specific studies on the biological signaling pathways and mechanism of action of this compound are not available in the current scientific literature. However, the biological activities of nitroaniline derivatives, in general, are of interest in medicinal chemistry.

General Considerations for Nitroaromatic Compounds

Nitroaromatic compounds can undergo metabolic activation in biological systems.[8] The nitro group can be reduced to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can then be further converted to highly reactive nitrenium ions. These electrophilic species can covalently bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and genotoxicity.[8]

The general metabolic activation pathway for nitroaromatic compounds is depicted below.

Caption: General metabolic activation pathway of nitroaromatic compounds.

Toxicological Data

Limited toxicological data is available for this compound. The primary reported value is an intraperitoneal LD50 in rats.

| Test Type | Route of Exposure | Species | Dose | Source(s) |

| LD50 | Intraperitoneal | Rat | 470 mg/kg | [1] |

The toxic effects were not detailed beyond the lethal dose value.[1] It is important to note that many nitroaniline compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[9] However, specific studies on this compound for this effect are lacking. The metabolism of the structurally similar 2-chloro-4-nitroaniline (B86195) has been studied in Rhodococcus sp., revealing a novel aerobic degradation pathway.[10]

Conclusion

This compound is a well-characterized compound in terms of its chemical identity and basic physical properties. While a specific, validated synthesis protocol is not widely published, established methods like the Williamson ether synthesis provide a reliable route for its preparation. The primary knowledge gap lies in its biological activity and mechanism of action. Future research should focus on elucidating its metabolic pathways, toxicological profile, and potential as a scaffold for drug development. Given the known activities of other nitroaniline derivatives, such investigations could reveal novel therapeutic applications. Researchers handling this compound should exercise caution due to the potential for toxicity associated with nitroaromatic compounds.

References

- 1. This compound | CAS#:136-79-8 | Chemsrc [chemsrc.com]

- 2. 2-Ethoxy-5-nitrobenzenamine | C8H10N2O3 | CID 8702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. 2-Methoxy-5-nitroaniline | 99-59-2 | Benchchem [benchchem.com]

- 9. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 10. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Molecular Structure of 2-Ethoxy-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-nitroaniline is an aromatic organic compound characterized by an aniline (B41778) core substituted with an ethoxy group at the second position and a nitro group at the fifth position.[1][2] Its molecular formula is C8H10N2O3, with a molecular weight of 182.18 g/mol .[1][2] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characterization, alongside a discussion of the potential biological activities of nitroaniline derivatives. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and draws comparisons with closely related analogs to provide a thorough technical resource.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene (B151609) ring with three substituents: an amino group (-NH2), an ethoxy group (-OCH2CH3), and a nitro group (-NO2). The relative positions of these functional groups significantly influence the molecule's electronic properties and reactivity. The electron-donating amino and ethoxy groups, in conjunction with the electron-withdrawing nitro group, create a significant dipole moment, which is a key feature of many nitroaniline derivatives.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C8H10N2O3 | [1][2] |

| Molecular Weight | 182.18 g/mol | [1][2] |

| Melting Point | 97 °C | [1] |

| InChIKey | AMMPGYPPRLWMLW-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOc1ccc(cc1N)--INVALID-LINK--=O | [1] |

| CAS Number | 136-79-8 | [2] |

Crystallographic Data

As of this review, a detailed crystal structure for this compound is not publicly available. However, crystallographic data for the analogous compound, 2-ethyl-5-nitroaniline (B1661927), provides valuable insight into the expected molecular geometry and packing. The crystal structure of 2-ethyl-5-nitroaniline reveals a nearly planar molecule with a monoclinic crystal system.[4] It is reasonable to infer that this compound would adopt a similar planar conformation, with intermolecular hydrogen bonding playing a significant role in its crystal lattice. For comparison, the crystallographic data for 2-ethyl-5-nitroaniline is presented in Table 2.

| Parameter | 2-Ethyl-5-nitroaniline | Reference |

| Molecular Formula | C8H10N2O2 | [4] |

| Molecular Weight | 166.18 g/mol | [4] |

| Crystal System | Monoclinic | [4] |

| Space Group | P21/c | [4] |

| a (Å) | 23.037 (5) | [4] |

| b (Å) | 3.9540 (8) | [4] |

| c (Å) | 18.393 (4) | [4] |

| β (°) | 104.51 (3) | [4] |

| Volume (ų) | 1621.9 (6) | [4] |

Experimental Protocols

Synthesis of this compound

Step 1: Acetylation of 2-Ethoxyaniline

To protect the amino group and direct the subsequent nitration, 2-ethoxyaniline is first acetylated.

-

In a round-bottom flask, dissolve 2-ethoxyaniline in glacial acetic acid.

-

Add acetic anhydride (B1165640) to the solution.

-

Reflux the mixture for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the N-(2-ethoxyphenyl)acetamide product.

-

Filter, wash the precipitate with water, and dry.

Step 2: Nitration of N-(2-ethoxyphenyl)acetamide

The acetylated compound is then nitrated to introduce the nitro group at the 5-position.

-

In a flask cooled in an ice bath, slowly add the N-(2-ethoxyphenyl)acetamide to a mixture of concentrated sulfuric acid and fuming nitric acid, maintaining the temperature below 10 °C.

-

Stir the mixture for 1-2 hours at low temperature.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the N-(2-ethoxy-5-nitrophenyl)acetamide product.

-

Filter the yellow precipitate, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of N-(2-ethoxy-5-nitrophenyl)acetamide

The final step is the deprotection of the amino group by hydrolysis.

-

Suspend the N-(2-ethoxy-5-nitrophenyl)acetamide in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture in an ice bath to precipitate the this compound product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent such as ethanol (B145695) to obtain the purified product.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. The expected spectral characteristics based on its structure are outlined below.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons, and the amino protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three substituents. Similarly, the ¹³C NMR spectrum will display distinct signals for the carbons of the ethoxy group and the benzene ring.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the ethyl group, C-O stretching of the ether linkage, and the symmetric and asymmetric stretching of the nitro group.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a suitable solvent is expected to show absorption maxima corresponding to the π → π* and n → π* electronic transitions within the aromatic system, influenced by the auxochromic (amino and ethoxy) and chromophoric (nitro) groups.

Biological Activity

There is a lack of specific studies on the biological activity of this compound. However, the broader class of nitroaniline derivatives has been investigated for various biological activities, including antimicrobial and anticancer properties.[5][6] The nitro group is known to be a key pharmacophore in some contexts, often being reduced in hypoxic (low oxygen) environments to produce cytotoxic species. This has led to the investigation of some nitroanilines as hypoxia-selective antitumor agents.[7]

Given the absence of specific data for this compound, a logical workflow for the initial assessment of its cytotoxic potential is proposed.

Caption: Workflow for assessing the cytotoxicity of this compound.

Conclusion

This compound is a substituted aniline with potential for further investigation in various fields of chemistry. This guide has provided a summary of its known properties and, where data is lacking, has offered insights based on analogous compounds and established chemical principles. The provided experimental workflow for its synthesis and a logical diagram for assessing its potential biological activity serve as a foundation for future research into this molecule. Further experimental studies are required to fully elucidate its crystallographic structure, detailed spectral properties, and biological significance.

References

- 1. This compound [stenutz.eu]

- 2. 2-Ethoxy-5-nitrobenzenamine | C8H10N2O3 | CID 8702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxy-5-nitroaniline | 99-59-2 | Benchchem [benchchem.com]

- 4. 2-Ethyl-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-Ethoxy-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility and stability data for 2-Ethoxy-5-nitroaniline is limited. This guide provides a comprehensive overview of its known properties and offers detailed experimental protocols for its characterization based on established methods for analogous compounds.

Introduction

This compound, a substituted nitroaniline, is a compound of interest in various chemical and pharmaceutical research areas. Its utility is intrinsically linked to its physicochemical properties, primarily its solubility in different solvent systems and its stability under various environmental conditions. This technical guide aims to provide a thorough understanding of these characteristics, offering both available data for the compound and its structural analogs, alongside detailed methodologies for its empirical determination.

Physicochemical Properties

While specific experimental data for this compound is not abundant in the literature, its basic properties can be sourced from chemical databases. For a comparative understanding, the properties of the structurally similar 2-Methoxy-5-nitroaniline are also presented.

Table 1: Physicochemical Properties of this compound and a Structural Analog

| Property | This compound | 2-Methoxy-5-nitroaniline |

| CAS Number | 136-79-8[1] | 99-59-2[2] |

| Molecular Formula | C₈H₁₀N₂O₃[1] | C₇H₈N₂O₃[2] |

| Molecular Weight | 182.18 g/mol [1] | 168.15 g/mol [2] |

| Melting Point | 97 °C[3] | 117–118 °C[2] |

| Appearance | Not specified | Orange-red needles or orange powder[4] |

| XLogP3 | 1.8[1] | 1.5[4] |

Solubility Profile

Based on the behavior of structurally related compounds like 2-Methoxy-4-nitroaniline and 2-Chloro-5-nitroaniline, a qualitative solubility trend can be anticipated.[7][8] Generally, higher solubility is expected in polar aprotic solvents, followed by polar protic solvents, with limited solubility in nonpolar solvents and water.

Table 2: Experimentally Determined Solubility of Structurally Similar Nitroanilines

| Solvent | 2-Methoxy-4-nitroaniline Solubility Trend (High to Low)[7] | 2-Chloro-5-nitroaniline Solubility Trend (High to Low)[8] |

| N-Methylpyrrolidone (NMP) | 1 | 1 |

| Dimethyl Sulfoxide (DMSO) | 2 | Not Reported |

| 1,4-Dioxane | 3 | 4 |

| Ethyl Acetate | 4 | 5 |

| Acetonitrile | 5 | 6 |

| Ethanol | 6 | 8 |

| Methanol | 7 | 10 |

| n-Propanol | 8 | 9 |

| Isopropanol | 9 | 12 |

| Ethylene Glycol (EG) | 10 | Not Reported |

| n-Butanol | 11 | 11 |

| Water | 12 | Not Reported |

| Acetone | Not Reported | 2 |

| 2-Butanone | Not Reported | 3 |

| Toluene | Not Reported | 7 |

This data suggests that this compound is likely to exhibit good solubility in polar aprotic solvents like NMP, DMSO, and acetone.

Stability Profile

The chemical stability of this compound is a critical parameter for its storage, handling, and application. While specific stability data is scarce, the stability of related nitroaniline compounds can provide valuable insights. Nitroanilines can be sensitive to light, heat, and certain chemical environments.[9]

Potential Degradation Pathways:

-

Photodegradation: Exposure to UV or visible light can lead to the degradation of nitroaromatic compounds.[10]

-

Thermal Decomposition: At elevated temperatures, nitroanilines can decompose, potentially releasing toxic fumes of nitrogen oxides.[9]

-

Hydrolytic Instability: The stability in aqueous solutions can be pH-dependent.

-

Oxidation: The amino group is susceptible to oxidation.

Experimental Protocols

To address the lack of specific data, the following sections provide detailed experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: Isothermal Shake-Flask Method

This method is a reliable technique for determining the equilibrium solubility of a compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath.

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Alternatively, centrifuge the samples to facilitate phase separation.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the analytical range.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]

-

-

Data Reporting:

-

Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).

-

Stability Assessment

A comprehensive stability assessment should evaluate the impact of temperature, light, and pH.

Methodology (using Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC):

-

Sample Preparation:

-

Place a small, accurately weighed amount of this compound into a TGA or DSC pan.

-

-

TGA Analysis:

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate.

-

Monitor the mass of the sample as a function of temperature. A significant loss of mass indicates decomposition.

-

-

DSC Analysis:

-

Heat the sample in a sealed pan alongside an empty reference pan.

-

Measure the difference in heat flow between the sample and the reference to identify endothermic (melting) and exothermic (decomposition) events.

-

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound in a relevant solvent and place them in transparent containers.

-

Prepare control samples wrapped in aluminum foil to protect them from light.

-

-

Light Exposure:

-

Expose the test samples to a controlled light source (e.g., a xenon arc lamp) that mimics natural sunlight, according to ICH Q1B guidelines.

-

-

Analysis:

-

At specified time intervals, withdraw aliquots from both the exposed and control samples.

-

Analyze the samples by HPLC to determine the concentration of the remaining this compound and to detect the formation of any degradation products.

-

Methodology:

-

Solution Preparation:

-

Prepare solutions of this compound in buffer solutions of different pH values (e.g., pH 4, 7, and 9).

-

-

Incubation:

-

Store the solutions at a constant temperature (e.g., 50 °C) for a specified period.

-

-

Analysis:

-

At different time intervals, withdraw aliquots and analyze them by HPLC to determine the concentration of the remaining compound.

-

-

Data Analysis:

-

Determine the rate of hydrolysis from the change in concentration over time.

-

Visualizations

The following diagrams illustrate the experimental workflows for solubility and stability testing.

Caption: Workflow for Solubility Determination.

Caption: Overview of Stability Testing Workflow.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and professionals in drug development. While direct quantitative data is limited, the provided information on structural analogs and detailed experimental protocols offers a robust framework for empirical investigation. The outlined methodologies for solubility determination and stability assessment will enable the generation of crucial data to support the development and application of this compound.

References

- 1. 2-Ethoxy-5-nitrobenzenamine | C8H10N2O3 | CID 8702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-5-nitroaniline | 99-59-2 | Benchchem [benchchem.com]

- 3. This compound [stenutz.eu]

- 4. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to 2-Ethoxy-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2-Ethoxy-5-nitroaniline, a significant chemical intermediate in the synthesis of various organic compounds, particularly azo dyes. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics. The guide is intended to serve as a crucial resource for professionals in research and development, offering a foundational understanding of this compound's synthesis and characteristics.

Chemical and Physical Properties

This compound, also known as 5-nitro-o-phenetidine, is a nitroaromatic compound. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C8H10N2O3 | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Melting Point | 97 °C | [2] |

| Boiling Point | 355.56 °C (estimated) | |

| Appearance | Not specified, likely a crystalline solid | |

| IUPAC Name | This compound | [1] |

| CAS Number | 136-79-8 | [1] |

| InChI Key | AMMPGYPPRLWMLW-UHFFFAOYSA-N | [1] |

| SMILES | CCOc1ccc(cc1N)--INVALID-LINK--=O | [2] |

Synthesis of this compound

Two primary synthetic routes for this compound are prevalent: the nitration of 2-ethoxyaniline and the nucleophilic aromatic substitution (SNAr) of a halogenated nitrobenzene (B124822) derivative. A detailed protocol for the nitration of an aniline (B41778) derivative is provided below, adapted from a standard procedure for a similar compound.[3]

Experimental Protocol: Synthesis via Nitration of 2-Ethoxyaniline

This protocol details the synthesis of this compound through the electrophilic aromatic substitution (nitration) of 2-ethoxyaniline. The amino group of the starting material is first protonated in strong acid, which directs the incoming nitro group primarily to the meta-position relative to the amino group (para- to the ethoxy group).

Materials and Reagents:

-

2-Ethoxyaniline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 65-70%)

-

Sodium Hydroxide (B78521) (NaOH)

-

Distilled Water

-

Ice

-

Ethanol (for recrystallization)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice/salt bath

-

Beakers

-

Büchner funnel and filtration flask

-

pH paper or pH meter

Procedure:

-

Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice/salt bath to below 0 °C. Slowly add 2-ethoxyaniline to the cold, stirring sulfuric acid while maintaining the temperature below 10 °C. This forms the 2-ethoxyanilinium sulfate (B86663) salt.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding the required volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration Reaction: Slowly add the cold nitrating mixture to the stirred solution of the amine salt using a dropping funnel. It is crucial to maintain the reaction temperature at or below 0 °C throughout the addition to minimize the formation of by-products. After the addition is complete, continue stirring the mixture at 0 °C for an additional 2 hours.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product. Neutralize the solution with a concentrated sodium hydroxide solution until it is alkaline to precipitate the free amine.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Safety Precautions:

-

This procedure must be carried out in a well-ventilated fume hood.

-

Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

2-Ethoxyaniline and this compound are toxic upon inhalation, ingestion, or skin contact. Avoid exposure.

-

The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum for this compound is available.[1] The expected signals would correspond to the ethoxy protons (a triplet and a quartet), and the aromatic protons, which would show splitting patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring.

¹³C NMR, IR, and Mass Spectrometry

¹³C NMR of 2-Methoxy-5-nitroaniline Hydrochloride: Data is available for the hydrochloride salt of the methoxy (B1213986) analog.[4] The spectrum would be expected to show signals for the aromatic carbons and the methoxy carbon. For this compound, two signals for the ethoxy carbons would also be present.

IR Spectroscopy: The IR spectrum of a nitroaniline derivative would be expected to show characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong absorptions for the symmetric and asymmetric stretching of the nitro group (around 1350 cm⁻¹ and 1530 cm⁻¹ respectively).

Mass Spectrometry of 2-Methoxy-5-nitroaniline: The mass spectrum of the methoxy analog shows a molecular ion peak (m/z) corresponding to its molecular weight (168 g/mol ).[5] For this compound, the molecular ion peak would be expected at an m/z of 182.

Signaling Pathways and Logical Relationships

Extensive literature searches did not reveal any documented involvement of this compound in biological signaling pathways. Its primary role is established as a synthetic intermediate. The logical workflow for its synthesis is presented below.

Caption: A logical workflow for the synthesis of this compound.

The following diagram illustrates the reaction mechanism for the nitration of 2-ethoxyaniline, a key step in the synthesis of this compound.

Caption: The reaction mechanism for the nitration of 2-ethoxyaniline.

References

- 1. 2-Ethoxy-5-nitrobenzenamine | C8H10N2O3 | CID 8702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. benchchem.com [benchchem.com]

- 4. 2-Methoxy-5-nitroaniline hydrochloride(67827-72-9) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethoxy-5-nitroaniline: Synthesis, Properties, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethoxy-5-nitroaniline, a significant intermediate in the synthesis of various organic compounds. While a singular "discovery" event for this specific molecule is not prominently documented in historical chemical literature, its existence and utility are rooted in the broader development of nitroaniline chemistry, which has been pivotal in the dye industry and in the creation of pharmaceuticals and other specialty chemicals.

Introduction and Historical Context of Nitroanilines

Nitroanilines are a class of organic compounds that are derivatives of aniline (B41778) containing a nitro group. The development of synthetic methods for these compounds was closely tied to the burgeoning synthetic dye industry in the late 19th and early 20th centuries. Compounds like 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline (B120555) are foundational chemicals used as precursors to a wide array of other molecules.[1][2][3] The synthesis of substituted nitroanilines, such as this compound, represents a refinement of these early synthetic strategies to create molecules with specific electronic and steric properties for targeted applications.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in organic synthesis. A summary of its key quantitative data is presented below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.18 g/mol |

| CAS Number | 136-79-8 |

A comprehensive table of computed properties is provided by PubChem.[4]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, often involving electrophilic aromatic substitution and functional group interconversion. A common strategy involves the nitration of an appropriately substituted aniline or anisidine derivative. The following represents a plausible synthetic workflow.

Caption: A representative synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of a related compound, 2-Methyl-5-nitroaniline, which illustrates the key steps of nitration of a substituted aniline.[5] This protocol can be adapted for the synthesis of this compound.

4.1. Materials and Reagents

-

2-Ethoxyaniline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Acetic Anhydride (B1165640)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Ice

4.2. Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filtration flask

4.3. Procedure

Step 1: Acetylation of 2-Ethoxyaniline

-

In a round-bottom flask, dissolve 2-ethoxyaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the mixture under reflux for a specified time to ensure complete reaction.

-

Pour the cooled reaction mixture into ice water to precipitate the N-(2-ethoxyphenyl)acetamide.

-

Filter the product, wash with cold water, and dry.

Step 2: Nitration of N-(2-ethoxyphenyl)acetamide

-

In a three-neck round-bottom flask, dissolve the dried N-(2-ethoxyphenyl)acetamide in concentrated sulfuric acid, keeping the temperature below 10°C in an ice bath.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the acetanilide (B955) from step 1, maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture for a few hours at room temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(2-ethoxy-5-nitrophenyl)acetamide.

-

Filter the product, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of N-(2-ethoxy-5-nitrophenyl)acetamide

-

In a round-bottom flask, suspend the dried N-(2-ethoxy-5-nitrophenyl)acetamide in an aqueous solution of sulfuric acid or sodium hydroxide.

-

Heat the mixture under reflux until the hydrolysis is complete (as monitored by TLC).

-

If acidic hydrolysis is used, cool the reaction mixture and carefully neutralize with a base (e.g., NaOH solution) to precipitate the this compound. If basic hydrolysis is used, the product may precipitate upon cooling.

-

Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Applications and Significance

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules. Its functional groups—the amine, the ethoxy group, and the nitro group—can be selectively modified to build diverse molecular architectures. It has been used in the production of azo dyes and pigments. In the context of drug development, substituted nitroanilines are important precursors for the synthesis of pharmacologically active compounds. The nitro group can be reduced to an amine, which can then be further functionalized, while the ethoxy group can influence the solubility and metabolic stability of the final molecule.

Conclusion

While the specific historical details of the first synthesis of this compound are not well-documented, its chemical lineage is firmly established within the broader history of nitroaniline chemistry. The synthetic methodologies developed for this class of compounds have been instrumental in various fields, from industrial dyes to modern pharmaceuticals. The provided technical information on its properties and synthesis serves as a valuable resource for researchers and professionals in the chemical sciences.

References

2-Ethoxy-5-nitroaniline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 2-Ethoxy-5-nitroaniline. The information is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this compound. This document summarizes key quantitative data, outlines emergency procedures, and provides visual workflows for critical safety operations.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes these key characteristics.

| Property | Value |

| CAS Number | 136-79-8 |

| Molecular Formula | C8H10N2O3 |

| Molecular Weight | 182.18 g/mol |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | 358.3 °C at 760 mmHg |

| Density | 1.264 g/cm³ |

| Flash Point | 170.5 °C |

Toxicological Data

The toxicological profile of this compound is crucial for risk assessment and for establishing appropriate safety measures. The available acute toxicity data is presented below.

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |

| LD50 (Lethal Dose, 50% kill) | Intraperitoneal | Rodent - rat | 470 mg/kg | Details of toxic effects not reported other than lethal dose value. |

| TDLo (Lowest Published Toxic Dose) | Oral | Rodent - rat | 2275 mg/kg/91D-I | Liver - other changes, Blood - other changes |

Experimental Protocol for Acute Toxicity Studies (General Methodology)

While specific experimental protocols for the cited studies on this compound are not detailed in the available literature, a general methodology for such toxicological assessments, based on established guidelines (e.g., OECD Test Guidelines), is as follows:

1. Test Animals: Healthy, young adult laboratory animals of a specific strain (e.g., Wistar rats) are used. They are acclimated to the laboratory conditions for a specified period before the study.

2. Dose Administration:

-

LD50 Study (Intraperitoneal): The test substance is dissolved or suspended in a suitable vehicle. A single dose is administered via intraperitoneal injection to several groups of animals at varying dose levels. A control group receives the vehicle alone.

-

TDLo Study (Oral): The test substance is typically administered by gavage. Dosing occurs repeatedly over a specified period (e.g., daily for 91 days). Multiple dose groups are used, along with a control group.

3. Observation: Animals are observed for signs of toxicity, morbidity, and mortality at regular intervals after dosing. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

4. Necropsy and Histopathology: At the end of the study, all animals are humanely euthanized. A full necropsy is performed on all animals. For the TDLo study, organs and tissues are collected, weighed, and examined macroscopically. Histopathological examination of selected organs, particularly the liver and blood as indicated by the toxic effects, is conducted to identify any cellular changes.

5. Data Analysis: The dose-response relationship is evaluated. For the LD50 study, the dose that is lethal to 50% of the test animals is calculated using statistical methods. For the TDLo study, the lowest dose that produces a toxic effect is identified.

Hazard Identification and GHS Classification

Although a specific GHS classification for this compound was not found in the provided search results, based on the available toxicity data and the nature of similar aromatic nitro compounds, it should be handled as a substance with the following potential hazards:

-

Acute Toxicity: The LD50 and TDLo data suggest that this compound can be harmful if ingested or absorbed.

-

Target Organ Toxicity: The reported effects on the liver and blood indicate the potential for target organ damage with repeated exposure.

-

Skin and Eye Irritation: As with many aniline (B41778) derivatives, there is a potential for skin and eye irritation upon contact.

-

Environmental Hazards: Nitroaromatic compounds can be hazardous to the aquatic environment.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when working with this compound.

4.1. Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Protective Clothing: A laboratory coat or chemical-resistant apron should be worn. For operations with a higher risk of exposure, chemical-resistant coveralls may be necessary.

-

-

Respiratory Protection: If work cannot be conducted in a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

4.3. Hygiene Practices:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

-

Remove contaminated clothing promptly and wash it before reuse.

4.4. Storage:

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

Emergency Procedures

5.1. First Aid Measures:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

5.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustion may produce toxic fumes, including oxides of nitrogen and carbon.

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

5.3. Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment (see Section 4.2). Ensure adequate ventilation.

-

Containment and Cleanup:

-

For solid spills, carefully sweep or scoop up the material, avoiding dust generation. Place it into a suitable, labeled container for disposal.

-

For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed container for disposal.

-

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service for proper disposal.

Visual Safety Workflows

The following diagrams illustrate the logical workflows for handling a chemical spill and responding to a personal exposure incident.

Caption: Workflow for handling a this compound spill.

Caption: First aid response workflow for personal exposure.

A Deep Dive into 2-Ethoxy-5-nitroaniline: A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-5-nitroaniline is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure and electronic properties is crucial for its application and development. Due to a lack of extensive published experimental and computational studies on this specific molecule, this technical guide provides a comprehensive theoretical framework based on computational methods and data from closely related analogs, such as 2-methoxy-5-nitroaniline (B165355) and other nitroaniline derivatives. This document outlines the predicted molecular geometry, vibrational modes (FT-IR and FT-Raman), and electronic characteristics (UV-Vis, HOMO-LUMO) of this compound, employing principles of density functional theory (DFT). Furthermore, it details standardized experimental protocols for its synthesis and spectroscopic characterization, offering a foundational resource for further research and development.

Introduction

Substituted nitroanilines are a class of organic compounds that serve as important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring gives rise to interesting electronic and optical properties. This compound, a derivative of this class, is of interest for its potential as a building block in the development of novel therapeutic agents and functional materials.

This guide focuses on the theoretical and computational characterization of this compound. By leveraging computational chemistry, we can predict its structural and electronic properties, providing valuable insights that can guide experimental work. The following sections will detail the predicted molecular structure, vibrational and electronic spectra, and frontier molecular orbitals. Additionally, comprehensive experimental protocols for the synthesis and analysis of this compound are provided.

Theoretical and Computational Methodology

The theoretical data presented in this guide are based on computational methods widely applied to similar organic molecules. Density Functional Theory (DFT) is a robust method for predicting molecular properties with a good balance between accuracy and computational cost.

Caption: Computational workflow for theoretical analysis.

A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a basis set such as 6-311G(d,p). This level of theory has been shown to provide reliable predictions for the geometries and vibrational frequencies of many organic compounds.[1][2] Time-dependent DFT (TD-DFT) is employed for the prediction of electronic absorption spectra.

Molecular Structure and Geometry

The molecular structure of this compound consists of a benzene (B151609) ring substituted with an ethoxy group at position 2, a nitro group at position 5, and an amino group at position 1. The optimized geometry is predicted to be nearly planar, with the exception of the methyl group of the ethoxy substituent.[3]

Caption: Molecular structure of this compound.

Predicted Geometrical Parameters

The bond lengths and angles are predicted based on DFT calculations performed on analogous molecules. These values provide a quantitative description of the molecular geometry.

| Parameter | Predicted Value (Å) | Parameter | Predicted Value (°) |

| C-C (aromatic) | 1.39 - 1.41 | C-C-C (aromatic) | 118 - 121 |

| C-N (amino) | ~1.38 | H-N-H | ~113 |

| C-N (nitro) | ~1.48 | O-N-O | ~124 |

| N-O (nitro) | ~1.23 | C-O-C | ~118 |

| C-O | ~1.36 | ||

| O-C (ethyl) | ~1.43 | ||

| C-C (ethyl) | ~1.52 |

Table 1: Predicted geometrical parameters for this compound based on data from similar compounds.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating the structure of molecules. The predicted vibrational frequencies for this compound, based on calculations for similar molecules, are summarized below.[1]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectrum |

| N-H stretching (asymmetric) | ~3500 | FT-IR, FT-Raman |

| N-H stretching (symmetric) | ~3400 | FT-IR, FT-Raman |

| C-H stretching (aromatic) | 3100 - 3000 | FT-IR, FT-Raman |

| C-H stretching (aliphatic) | 3000 - 2850 | FT-IR, FT-Raman |

| N-O stretching (asymmetric) | ~1580 | FT-IR |

| N-H scissoring | ~1620 | FT-IR |

| C=C stretching (aromatic) | 1600 - 1450 | FT-IR, FT-Raman |

| N-O stretching (symmetric) | ~1340 | FT-IR |

| C-N stretching (amino) | ~1300 | FT-IR, FT-Raman |

| C-O-C stretching | ~1250 | FT-IR |

| C-N stretching (nitro) | ~850 | FT-IR, FT-Raman |

Table 2: Predicted vibrational frequencies for this compound.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of this compound are largely determined by the interplay between the electron-donating amino and ethoxy groups and the electron-withdrawing nitro group.

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound is expected to show characteristic bands in the UV-visible region due to π → π* and n → π* electronic transitions. Based on studies of similar nitroaniline compounds, significant absorption maxima are predicted in the range of 300-400 nm.[4][5]

| Parameter | Predicted Value |

| λmax | ~380 nm |

Table 3: Predicted UV-Vis absorption maximum for this compound.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. For this compound, the HOMO is expected to be localized on the amino group and the aromatic ring, while the LUMO is predicted to be concentrated on the nitro group.

The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.[6][7]

| Parameter | Predicted Value (eV) |

| EHOMO | ~ -6.0 |

| ELUMO | ~ -2.2 |

| ΔE (HOMO-LUMO Gap) | ~ 3.8 |

Table 4: Predicted frontier molecular orbital energies for this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Caption: Experimental workflow for synthesis and characterization.

Synthesis of this compound

A plausible synthetic route involves a nucleophilic aromatic substitution reaction.[8]

Materials:

-

Sodium hydroxide (B78521)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-4-nitroaniline in an excess of ethanol.

-

Add a stoichiometric equivalent of sodium hydroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the crude product with cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dry the purified product under vacuum.

Spectroscopic Characterization

FT-IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.